2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-4(5H)-thione
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Overview
Description
2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-4(5H)-thione is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with a methoxyphenyl substituent at the 2-position and a thione group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-4(5H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with 2-cyanopyrazine in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, forming the desired pyrazolo[1,5-a]pyrazine core. The thione group can be introduced by treating the intermediate with a sulfurizing agent such as phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-4(5H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrazine derivatives.
Substitution: Halogenated or nitro-substituted pyrazolo[1,5-a]pyrazines.
Scientific Research Applications
2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-4(5H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-4(5H)-thione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine-4(5H)-thione
- 2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine-4(5H)-thione
- 2-(4-nitrophenyl)pyrazolo[1,5-a]pyrazine-4(5H)-thione
Uniqueness
2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-4(5H)-thione is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substituent can enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets, potentially leading to unique pharmacological profiles.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5H-pyrazolo[1,5-a]pyrazine-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-17-10-4-2-9(3-5-10)11-8-12-13(18)14-6-7-16(12)15-11/h2-8H,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKNNOBKVAJOSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CNC(=S)C3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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